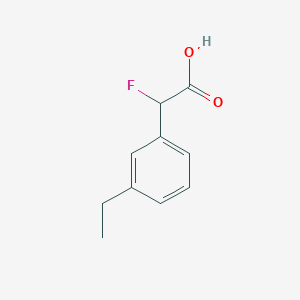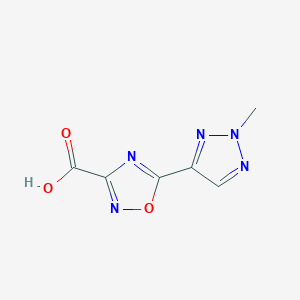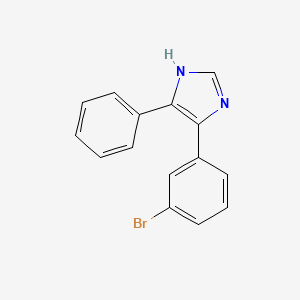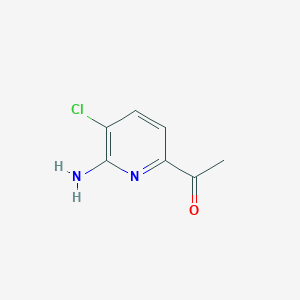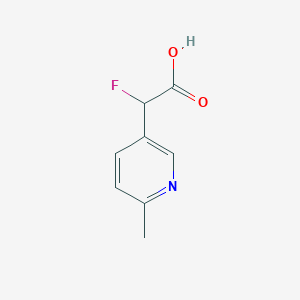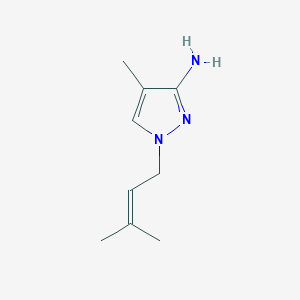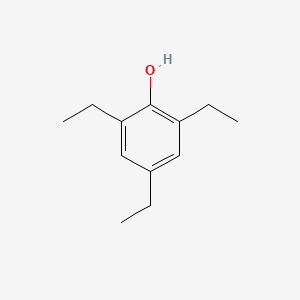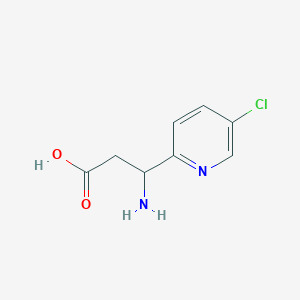
3-Amino-3-(5-chloropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(5-chloropyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Alkylation: The amine is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(5-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(5-chloropyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(5-bromopyridin-2-yl)propanoic acid
- 3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- 3-Amino-3-(5-methylpyridin-2-yl)propanoic acid
Uniqueness
3-Amino-3-(5-chloropyridin-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its bioavailability and efficacy in therapeutic applications.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
3-amino-3-(5-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
Clave InChI |
NIAXTQSRQWQYDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)
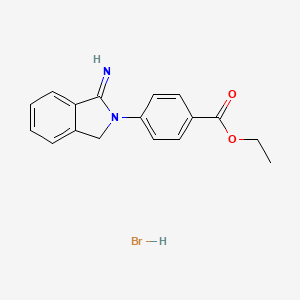
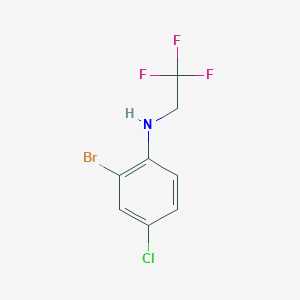
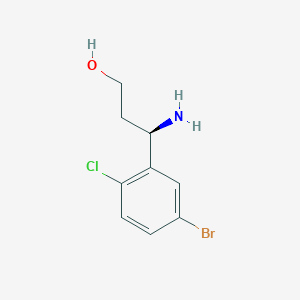
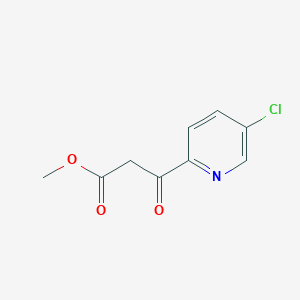
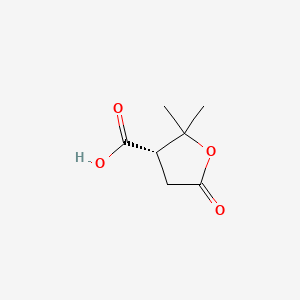
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
